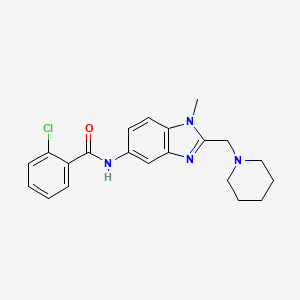![molecular formula C27H20ClNO7 B11569243 2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569243.png)
2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-CHLORO-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of benzodioxole, chromeno, and pyrrole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-CHLORO-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzodioxole Moiety: The benzodioxole ring is typically synthesized by cyclization of catechol with methylene chloride under basic conditions.
Chromeno-Pyrrole Synthesis: The chromeno-pyrrole core can be synthesized via a multi-step process involving the formation of intermediate compounds through reactions such as cyclization and halogenation.
Final Coupling: The final step involves coupling the benzodioxole moiety with the chromeno-pyrrole core under specific conditions to yield the target compound.
Chemical Reactions Analysis
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-CHLORO-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a non-steroidal anti-inflammatory drug (NSAID) due to its ability to inhibit cyclooxygenase (COX) enzymes.
Cancer Research: It has shown cytotoxic activity against various cancer cell lines, making it a candidate for anticancer drug development.
Biological Studies: The compound is used in studies related to enzyme inhibition and molecular interactions due to its complex structure.
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-CHLORO-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain . Additionally, it induces apoptosis in cancer cells by disrupting microtubule assembly .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-CHLORO-1-(3-ETHOXY-4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of structural features and biological activities. Similar compounds include:
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also exhibit anticancer properties but differ in their core structure.
Benzodioxole Derivatives: These derivatives are known for their COX inhibition and cytotoxic activities.
Properties
Molecular Formula |
C27H20ClNO7 |
|---|---|
Molecular Weight |
505.9 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H20ClNO7/c1-2-33-21-10-15(4-6-18(21)30)24-23-25(31)17-11-16(28)5-8-19(17)36-26(23)27(32)29(24)12-14-3-7-20-22(9-14)35-13-34-20/h3-11,24,30H,2,12-13H2,1H3 |
InChI Key |
LAAGNBAQNBMBRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B11569161.png)
![9'-Methoxy-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11569166.png)
![2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B11569168.png)
![6-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B11569170.png)

![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11569184.png)
![3-Benzyl-6-[(2-ethoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11569190.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569193.png)
![7-Fluoro-1-(4-fluorophenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569194.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B11569198.png)
![2-(4-Chlorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11569206.png)
![Ethyl 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate](/img/structure/B11569220.png)
![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B11569222.png)
![N-{(1Z)-3-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11569224.png)
